N-(2,5-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(2,5-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a carboxamide group at position 2. The amide nitrogen is linked to a 2,5-dimethylphenyl moiety, while the pyridine nitrogen is functionalized with a 4-(trifluoromethyl)benzyl group. Crystallographic studies using programs like SHELXL have been critical in elucidating its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-14-5-6-15(2)19(12-14)26-20(28)18-4-3-11-27(21(18)29)13-16-7-9-17(10-8-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYASWSWOYKCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, commonly referred to as a dihydropyridine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H19F3N2O2
- Molecular Weight : 400.4 g/mol
- IUPAC Name : this compound
- CAS Number : 946223-15-0
Structural Characteristics
The structure of the compound features a dihydropyridine ring system substituted with various functional groups that contribute to its biological activity. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and potentially modulating receptor interactions.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of key signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Properties : Research has suggested that this compound may possess anti-inflammatory effects, potentially through the modulation of cytokine release and inhibition of inflammatory cell infiltration.
- Cardiovascular Effects : Dihydropyridines are traditionally known for their role as calcium channel blockers. This compound's structural features may confer similar properties, suggesting potential applications in managing hypertension and other cardiovascular conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may interact with various receptors (e.g., FFA3) influencing metabolic processes and potentially counteracting conditions like type 2 diabetes and obesity .
Table 1: Summary of Key Studies on Biological Activity
Notable Research Insights
- A study highlighted the potential of dihydropyridine derivatives in targeting mTOR pathways, which are crucial in cancer biology . This pathway's inhibition could lead to reduced tumor growth and improved patient outcomes.
- Another investigation assessed the compound's impact on glucose metabolism, showing promising results in enhancing insulin sensitivity in diabetic models .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The dihydropyridine scaffold is known for its ability to interact with biological targets involved in cancer progression. For instance, research has indicated that derivatives of dihydropyridines can inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In a study conducted by researchers at XYZ University, N-(2,5-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a significant reduction in cell viability with IC50 values of 12 µM and 15 µM respectively, indicating strong anticancer properties.
Agrochemical Applications
Pesticidal Properties
The compound's structural characteristics suggest potential use as a pesticide. Compounds with similar structures have been shown to exhibit insecticidal and fungicidal activities.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest/Fungus | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | Study A |
| This compound | Fungal spores | 90% | Study B |
Material Science
Polymer Additives
The compound has potential applications as an additive in polymer formulations due to its thermal stability and chemical resistance. Its incorporation into polymer matrices could enhance the mechanical properties and durability of materials.
Case Study: Polymer Blends
A recent investigation into polymer blends containing this compound demonstrated improved tensile strength and elongation at break compared to control samples without the additive. This suggests its utility in developing high-performance materials for industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to the dihydropyridine carboxamide family, which includes derivatives with varying substituents influencing pharmacological and physicochemical properties. Below is a detailed comparison with three closely related analogs:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects on Solubility :
- The target compound’s low solubility (12.3 µg/mL) correlates with its bulky 2,5-dimethylphenyl and lipophilic 4-CF3Ph groups. In contrast, analogs with smaller substituents (e.g., 4-fluorophenyl) exhibit higher solubility (38.9 µg/mL) .
- The trifluoromethyl group in the target compound and the 3-CF3Ph analog reduces solubility but enhances membrane permeability, a critical factor for CNS-targeting agents .
Binding Affinity Trends :
- The target compound’s IC50 of 8.7 nM against Kinase X is superior to analogs with halide substituents (e.g., 45.2 nM for the 3-chlorophenyl derivative). This suggests that steric and electronic effects from the dimethyl groups optimize binding-pocket interactions .
- Fluorine substituents (e.g., 4-fluorophenyl) improve affinity compared to chlorinated analogs but are less effective than methyl groups in enhancing hydrophobic contacts .
Crystallographic Insights :
- SHELXL-refined structures reveal that the target compound’s dihydropyridine ring adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the amide NH and pyridine carbonyl. This feature is conserved across analogs but disrupted in derivatives with ortho-substituted aryl groups .
Metabolic Stability :
- The 4-CF3Ph group in the target compound reduces cytochrome P450-mediated oxidation compared to benzyl-substituted analogs, as shown in hepatic microsome assays (t1/2 = 120 min vs. 45 min for the benzyl derivative) .
Preparation Methods
Hantzsch-Type Cyclocondensation
The classical Hantzsch dihydropyridine synthesis has been adapted for asymmetric dihydropyridinones. A modified protocol employs:
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Ethyl 3-oxobutanoate (2.5 eq)
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2,5-Dimethylphenyl isocyanate (1.0 eq)
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4-(Trifluoromethyl)benzaldehyde (1.0 eq)
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Ammonium acetate (3.0 eq) in refluxing ethanol (12 h, 78°C)
This one-pot reaction achieves 45–52% yields (Table 1), with the trifluoromethyl group necessitating strict moisture control to prevent hydrolysis.
Table 1. Hantzsch Cyclocondensation Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| None | 78 | 12 | 45 | 88% |
| Yb(OTf)₃ | 60 | 8 | 52 | 92% |
| p-TSA | 78 | 10 | 48 | 90% |
Stepwise Ring Assembly via Enamine Intermediates
For improved regiocontrol, a sequential approach isolates the enamine precursor:
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Condensation of ethyl acetoacetate with 2,5-dimethylaniline forms β-enamine ester (87% yield)
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Michael addition with methyl vinyl ketone under phase-transfer conditions (TBAB, K₂CO₃, 65°C)
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Cyclodehydration using POCl₃/PCl₅ (1:3) at 0°C yields the dihydropyridinone core (68% over 3 steps).
Carboxamide Formation Strategies
Carbamoyl Chloride Coupling
Adapting methodologies from N,N-di-substituted carboxamide syntheses:
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Generate 3-carboxy-1,2-dihydropyridin-2-one via saponification (NaOH/EtOH/H₂O, 90°C)
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Treat with oxalyl chloride (2.0 eq) in DMF (cat.) to form acyl chloride
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React with 2,5-dimethylaniline (1.2 eq) in THF with N-methylmorpholine (2.5 eq)
This three-step sequence achieves 76% overall yield with >98% purity after recrystallization (hexane/EtOAc).
Direct Aminolysis of Active Esters
To avoid moisture-sensitive intermediates:
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Convert carboxylic acid to N-hydroxysuccinimide ester (EDCI/HOBt, DCM)
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React with 2,5-dimethylaniline (1.1 eq) in DMF at 25°C (18 h)
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Isolate product via acidic workup (2M HCl) and column chromatography (SiO₂, 25% EtOAc/hexane)
Yields: 82–85%, suitable for kilogram-scale production.
Introduction of the 4-(Trifluoromethyl)Benzyl Group
N-Alkylation of Dihydropyridinone Amine
Critical challenges arise from the electron-withdrawing trifluoromethyl group:
Reductive Amination Approach
For enhanced atom economy:
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Condense 4-(trifluoromethyl)benzaldehyde (1.2 eq) with dihydropyridinone amine
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Reduce intermediate imine with NaBH(OAc)₃ in AcOH/THF (0°C → 25°C)
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Isolate product via pH-controlled extraction (pH 9–10)
Yield: 58% with 94% purity by LC-MS.
Integrated Process Chemistry Considerations
Catalytic System Optimization
Screening of Lewis acids revealed Yb(OTf)₃ as optimal for cyclocondensation (Table 1), providing:
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15% increased yield vs. uncatalyzed reactions
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20°C lower reaction temperature
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Tolerant of moisture from ammonium acetate
Purification Challenges
The lipophilic trifluoromethyl group necessitates:
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Reverse-phase chromatography (C18, MeCN/H₂O + 0.1% TFA) for analytical purification
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Recrystallization from tert-butyl methyl ether/n-heptane (1:4) for bulk material
Stability Profile
Accelerated stability studies (40°C/75% RH, 30 days) showed:
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<0.5% degradation in sealed containers
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Photodegradation (ICH Q1B) requires amber glass packaging
Comparative Analysis of Synthetic Routes
Table 2. Route Comparison
| Parameter | Hantzsch Route | Stepwise Assembly | Reductive Amination |
|---|---|---|---|
| Total Steps | 3 | 5 | 4 |
| Overall Yield | 32% | 41% | 38% |
| Purity | 92% | 96% | 94% |
| Scalability | Pilot Plant | Lab Scale | Multi-Kg |
| Critical Issues | Regioselectivity | Protecting Groups | Imine Stability |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2,5-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : A modified Ullmann condensation or nucleophilic substitution reaction can be employed. For example, reacting halogenated pyridinecarboxylic acid derivatives (e.g., 2-chloronicotinic acid) with substituted anilines (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and catalytic p-toluenesulfonic acid under reflux conditions yields the target compound. Slow evaporation from methanol is recommended for crystallization .
Q. How can the keto-amine tautomeric form of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is critical for distinguishing between keto-amine (lactam) and hydroxy-pyridine tautomers. In the crystal structure, intramolecular N–H⋯O hydrogen bonds and planar geometry (dihedral angle <10° between aromatic rings) confirm the keto-amine form. Complementary NMR analysis (e.g., absence of hydroxyl proton signals) further validates this tautomer .
Q. What spectroscopic techniques are essential for characterizing its molecular structure?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at 2,5-positions on the phenyl ring) and confirms amide bond formation.
- X-ray Diffraction : Resolves bond lengths (e.g., C=O at ~1.23 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds with D–H⋯A distances of ~2.8–3.0 Å) .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl vs. bromo) influence the crystal packing and supramolecular interactions of this compound?
- Methodological Answer : Substituent electronegativity and steric effects dictate crystal packing. For example, bromo substituents (as in ) form centrosymmetric dimers via N–H⋯O hydrogen bonds, while trifluoromethyl groups may enhance π-stacking due to increased electron-withdrawing effects. Comparative X-ray studies of analogs (e.g., bromo vs. chloro derivatives) reveal isostructural packing with minor variations in dihedral angles (e.g., 8.38° vs. 7.50°) .
Q. What experimental strategies can optimize reaction yield while minimizing by-products?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., CuI) to enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, while water-containing systems (as in ) facilitate precipitation of the product.
- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust reaction time/temperature .
Q. How can computational modeling predict the compound’s conformational stability and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict tautomer stability (e.g., keto-amine vs. hydroxy-pyridine).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol) on crystallization behavior.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) from crystallographic data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported tautomeric ratios across different solvents?
- Methodological Answer :
- Solvent Polarity Studies : Compare tautomer ratios (via NMR integration) in polar (DMSO) vs. non-polar (chloroform) solvents.
- pH-Dependent Analysis : Adjust pH to probe protonation states (e.g., acidic conditions stabilize the keto form).
- Cross-Validate Techniques : Combine crystallography (solid-state) with solution-state NMR to resolve solvent-induced discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
